molecular formula C18H22N2O3 B2374679 N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide CAS No. 868223-66-9

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide

Cat. No.: B2374679
CAS No.: 868223-66-9
M. Wt: 314.385
InChI Key: HLZNNRVLHLBZJT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclohexyl group attached to an acetamide moiety, which is further connected to a methoxy-substituted isoquinolinone ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the acylation of 5-methoxyisoquinolin-1-one with N-cyclohexylacetamide under specific reaction conditions. The process may involve the use of reagents such as acyl chlorides or anhydrides, along with catalysts like Lewis acids to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The isoquinolinone ring can be reduced to form dihydroisoquinolinone derivatives.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include quinone derivatives, dihydroisoquinolinone derivatives, and various substituted acetamide derivatives.

Scientific Research Applications

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(5-methoxy-1H-benzimidazol-2-yl)acetamide
  • N-cyclohexyl-2-(5-methoxy-1H-indol-2-yl)acetamide
  • N-cyclohexyl-2-(5-methoxy-1H-quinolin-2-yl)acetamide

Uniqueness: N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2(1H)-yl)acetamide is unique due to the presence of the isoquinolinone ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-23-16-9-5-8-15-14(16)10-11-20(18(15)22)12-17(21)19-13-6-3-2-4-7-13/h5,8-11,13H,2-4,6-7,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZNNRVLHLBZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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